molecular formula C29H46N6O9 B14183560 N-Acetyl-L-seryl-L-tyrosyl-L-leucyl-L-lysyl-L-alanine CAS No. 923582-12-1

N-Acetyl-L-seryl-L-tyrosyl-L-leucyl-L-lysyl-L-alanine

Cat. No.: B14183560
CAS No.: 923582-12-1
M. Wt: 622.7 g/mol
InChI Key: GXKDPKXMRALZDV-KELSAIANSA-N
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Description

N-Acetyl-L-seryl-L-tyrosyl-L-leucyl-L-lysyl-L-alanine is a synthetic peptide composed of six amino acids: serine, tyrosine, leucine, lysine, and alanine, with an acetyl group attached to the N-terminus

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-seryl-L-tyrosyl-L-leucyl-L-lysyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid, alanine, to a solid resin. The subsequent amino acids are added sequentially using protected amino acid derivatives to prevent unwanted side reactions. The acetyl group is introduced at the N-terminus during the final deprotection step. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and reproducibility. The use of large-scale HPLC systems ensures the purity of the final product. Strict quality control measures are implemented to maintain consistency and meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-seryl-L-tyrosyl-L-leucyl-L-lysyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.

    Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Dityrosine, oxidized serine derivatives.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Alkylated or acylated derivatives of the peptide.

Scientific Research Applications

N-Acetyl-L-seryl-L-tyrosyl-L-leucyl-L-lysyl-L-alanine has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of biomaterials and drug delivery systems.

Mechanism of Action

The mechanism of action of N-Acetyl-L-seryl-L-tyrosyl-L-leucyl-L-lysyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate signaling pathways by binding to these targets, leading to changes in cellular functions. For example, it may inhibit or activate enzymes involved in metabolic processes or interact with receptors to influence cell signaling.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-L-seryl-L-tyrosyl-L-seryl-L-norleucyl-L-α-glutamyl-L-histidyl-D-phenylalanyl-L-arginyl-L-tryptophylglycyl-L-lysyl-L-prolyl-L-valinamide acetate: A longer peptide with additional amino acids and functional groups.

    N-Acetyl-L-tyrosine: A simpler compound with only one amino acid, used for parenteral nutrition and as a dietary supplement.

Uniqueness

N-Acetyl-L-seryl-L-tyrosyl-L-leucyl-L-lysyl-L-alanine is unique due to its specific sequence and acetylation, which confer distinct biochemical properties. Its combination of hydrophilic and hydrophobic residues allows it to interact with various molecular targets, making it versatile for research and therapeutic applications.

Properties

CAS No.

923582-12-1

Molecular Formula

C29H46N6O9

Molecular Weight

622.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]propanoic acid

InChI

InChI=1S/C29H46N6O9/c1-16(2)13-22(26(40)33-21(7-5-6-12-30)25(39)31-17(3)29(43)44)34-27(41)23(14-19-8-10-20(38)11-9-19)35-28(42)24(15-36)32-18(4)37/h8-11,16-17,21-24,36,38H,5-7,12-15,30H2,1-4H3,(H,31,39)(H,32,37)(H,33,40)(H,34,41)(H,35,42)(H,43,44)/t17-,21-,22-,23-,24-/m0/s1

InChI Key

GXKDPKXMRALZDV-KELSAIANSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C

Origin of Product

United States

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